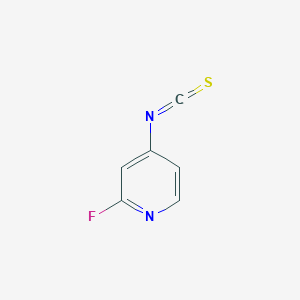amine hydrochloride](/img/structure/B13456461.png)
[(3,5-Dibromophenyl)methyl](methyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Dibromophenyl)methylamine hydrochloride is an organic compound with the molecular formula C8H9Br2N·HCl. It is a derivative of phenylmethylamine, where the phenyl ring is substituted with two bromine atoms at the 3 and 5 positions. This compound is often used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dibromophenyl)methylamine hydrochloride typically involves the bromination of phenylmethylamine followed by methylation and subsequent conversion to the hydrochloride salt. One common method includes:
Bromination: Phenylmethylamine is reacted with bromine in the presence of a catalyst to introduce bromine atoms at the 3 and 5 positions.
Methylation: The dibrominated product is then methylated using a methylating agent such as methyl iodide.
Formation of Hydrochloride Salt: The final step involves treating the methylated product with hydrochloric acid to obtain (3,5-Dibromophenyl)methylamine hydrochloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
(3,5-Dibromophenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylmethylamines, while coupling reactions can produce biaryl compounds.
科学研究应用
(3,5-Dibromophenyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3,5-Dibromophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The bromine atoms and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- (2,5-Dibromophenyl)methylamine hydrochloride
- (4-Bromophenyl)methylamine hydrochloride
- (3,4-Dibromophenyl)methylamine hydrochloride
Uniqueness
(3,5-Dibromophenyl)methylamine hydrochloride is unique due to the specific positioning of the bromine atoms, which can significantly influence its chemical properties and reactivity compared to other similar compounds. This unique structure can lead to different biological activities and applications.
属性
分子式 |
C8H10Br2ClN |
|---|---|
分子量 |
315.43 g/mol |
IUPAC 名称 |
1-(3,5-dibromophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9Br2N.ClH/c1-11-5-6-2-7(9)4-8(10)3-6;/h2-4,11H,5H2,1H3;1H |
InChI 键 |
URWOCSLKFKSBFR-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=CC(=CC(=C1)Br)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{3-Oxabicyclo[3.2.0]heptan-6-yl}methanamine hydrochloride](/img/structure/B13456391.png)
![1-Azadispiro[3.1.4^{6}.1^{4}]undecan-2-one](/img/structure/B13456403.png)
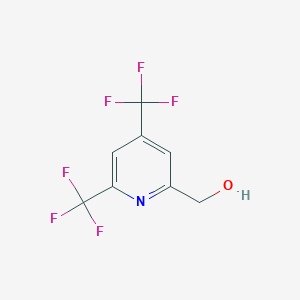
![(2R)-3-(2,3-dihydro-1H-inden-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13456421.png)
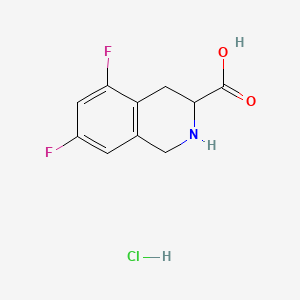
![tert-butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate](/img/structure/B13456431.png)
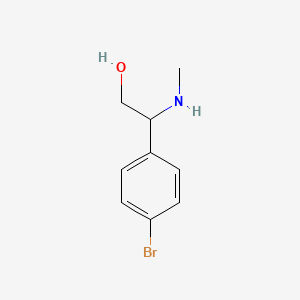
![({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride](/img/structure/B13456445.png)
![3-((Allyloxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13456451.png)
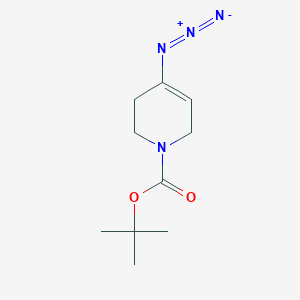
![4-[3-Hydroxy-2-(trifluoromethyl)propyl]phenol](/img/structure/B13456468.png)
![2-[(1E)-3-methoxy-3-methylbut-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13456476.png)
